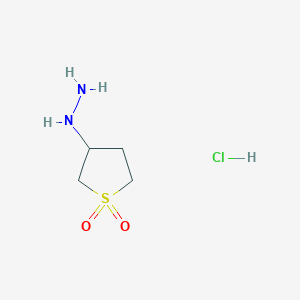

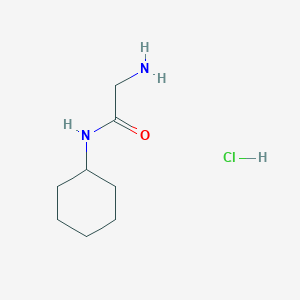

2-Amino-N-cyclohexylacetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 2-Amino-N-cyclohexylacetamide hydrochloride involves various chemical processes. For instance, a series of N-(4-amino-2-butynyl)acetamides were synthesized and examined for their inhibitory activity on detrusor contraction, highlighting a method of synthesis for related compounds (Take et al., 1992). Additionally, the decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst presents a facile method of synthesis that might be relevant to the synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride (Hashimoto et al., 1986).

Molecular Structure Analysis

The molecular structure of compounds like 2-Amino-N-cyclohexylacetamide hydrochloride is often complex and can be analyzed using various spectroscopic techniques. For example, the structure and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using techniques like HNMR and LC-MS, which could be applicable in analyzing 2-Amino-N-cyclohexylacetamide hydrochloride (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds are diverse. For example, the radical cyclization of trichloroacetamides, which can act as precursors to synthesize nitrogen-containing heterocycles, demonstrates the potential chemical reactivity of acetamide derivatives (Coussanes et al., 2017).

Scientific Research Applications

Synthesis and Derivative Development

Research has explored the synthesis of various ketamine derivatives, aiming to develop compounds with potential therapeutic applications. Notable derivatives synthesized include 2-(2-chlorophenyl)- 6-[(diethyl amino) methyl]-2-(methylamino) cyclohexanone, and other novel compounds structurally related to ketamine. These efforts highlight a broad interest in modifying cyclohexanone derivatives, such as 2-Amino-N-cyclohexylacetamide hydrochloride, for potential clinical use. The derivatives were confirmed through NMR technology, indicating the compounds as new species with structural relations to ketamine (Masaud et al., 2022).

Potential Therapeutic Applications

Although not directly related to 2-Amino-N-cyclohexylacetamide hydrochloride, research into ketamine and its derivatives has shown promising therapeutic implications. For instance, ketamine, a cyclohexylamine derivative, has been investigated for its anesthetic properties and potential antidepressant effects, underscoring the interest in similar compounds for medical applications (Jose et al., 2018).

Chemical Properties and Reactions

Studies on the synthesis of related compounds, such as aryloxyacetaldehydes and N-(aryloxyethyl)cyclohexanamine hydrochlorides, provide insights into the chemical behavior and potential applications of cyclohexylamine derivatives. These research endeavors offer a foundation for understanding the reactivity and functionalization of compounds like 2-Amino-N-cyclohexylacetamide hydrochloride, suggesting a wide range of possible chemical transformations and applications (Shapenova et al., 2010).

Safety And Hazards

properties

IUPAC Name |

2-amino-N-cyclohexylacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c9-6-8(11)10-7-4-2-1-3-5-7;/h7H,1-6,9H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRLXAOESLMGQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-cyclohexylacetamide hydrochloride | |

CAS RN |

14432-21-4 |

Source

|

| Record name | 14432-21-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-N-cyclohexylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)